3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione
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Overview
Description
3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chlorophenyl group, a methoxy group, and a pyrimidoindole core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chlorophenyl and methoxy groups are then introduced through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl groups in the pyrimidoindole core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind with high affinity to various biological targets, influencing their activity and leading to therapeutic effects . The chlorophenyl and methoxy groups can further modulate these interactions, enhancing the compound’s potency and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with various substitutions on the indole core. Some examples are:
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its potential in cancer therapy and immune modulation.
Indole-3-acetic acid: A plant hormone involved in growth regulation. Compared to these compounds, 3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-methoxypyrimido[5,4-b]indole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3/c1-24-11-6-7-13-12(8-11)14-15(19-13)16(22)21(17(23)20-14)10-4-2-9(18)3-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQWWVZHPSCQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C2=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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